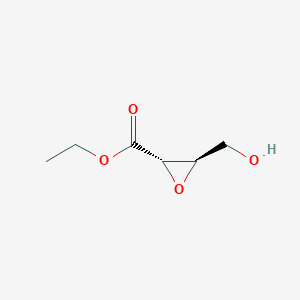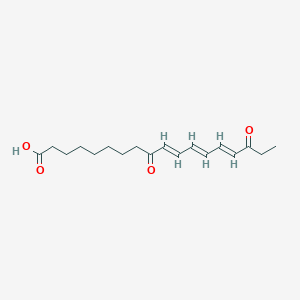
Methyl 4-O-(6-deoxy-manno-heptopyranosyl)galactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-O-(6-deoxy-manno-heptopyranosyl)galactopyranoside, also known as Methyl 4-O-(α-D-mannopyranosyl)-β-D-galactopyranoside or MMHGP, is a synthetic carbohydrate compound that has been widely used in scientific research. MMHGP is a disaccharide derivative of lactose and mannose, and it has a unique structure that makes it an attractive compound for various applications in the field of biochemistry and molecular biology.
作用機序
MMHGP exerts its biological effects by binding to specific carbohydrate-binding domains on proteins. The binding of MMHGP to these domains can induce conformational changes in the protein, which can affect its function. MMHGP has been shown to inhibit the activity of various enzymes by binding to their carbohydrate-binding domains.
Biochemical and Physiological Effects
MMHGP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including glycosidases, proteases, and lipases. MMHGP has also been shown to inhibit the growth of various bacteria and fungi by disrupting their cell wall synthesis.
実験室実験の利点と制限
One of the main advantages of using MMHGP in lab experiments is its specificity for carbohydrate-binding domains. MMHGP can be used to selectively inhibit the activity of enzymes that contain these domains, without affecting other enzymes. However, one of the limitations of using MMHGP is its relatively low potency compared to other enzyme inhibitors.
将来の方向性
There are several future directions for MMHGP research. One potential application of MMHGP is in the development of new antibiotics that target bacterial cell wall synthesis. MMHGP has been shown to inhibit the growth of various bacteria, and further research could lead to the development of more potent MMHGP derivatives that could be used as antibiotics. Additionally, MMHGP could be used as a tool for studying the role of carbohydrate-protein interactions in various biological processes, including cancer metastasis and immune response.
合成法
MMHGP can be synthesized through a multistep process that involves the reaction of lactose with various reagents. One of the most common methods for MMHGP synthesis is the Koenigs-Knorr reaction, which involves the reaction of lactose with methyl α-D-mannopyranoside in the presence of silver carbonate and iodomethane. The resulting compound is then purified through column chromatography to obtain pure MMHGP.
科学的研究の応用
MMHGP has been widely used in scientific research as a probe for studying carbohydrate-protein interactions. Carbohydrate-protein interactions play a crucial role in many biological processes, including cell adhesion, signaling, and immune response. MMHGP has been used to study the binding properties of various proteins, including lectins, antibodies, and enzymes.
特性
| 139978-92-0 | |
分子式 |
C14H26O11 |
分子量 |
370.35 g/mol |
IUPAC名 |
(2R,3S,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(2-hydroxyethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H26O11/c1-22-13-11(21)9(19)12(6(4-16)24-13)25-14-10(20)8(18)7(17)5(23-14)2-3-15/h5-21H,2-4H2,1H3/t5-,6-,7-,8+,9-,10+,11-,12+,13-,14-/m1/s1 |
InChIキー |
JZGDBKNXYMJDJV-FFADNHARSA-N |
異性体SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CCO)O)O)O)O)O |
SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CCO)O)O)O)O)O |
正規SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CCO)O)O)O)O)O |
同義語 |
MDMHG methyl 4-O-(6-deoxy-manno-heptopyranosyl)galactopyranoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


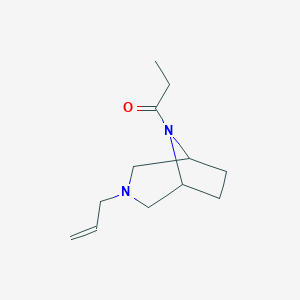
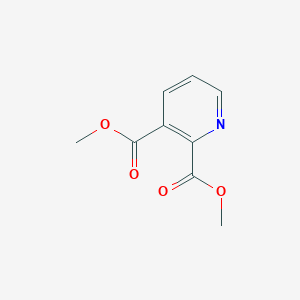
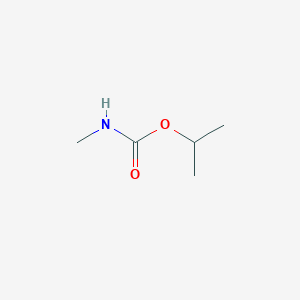
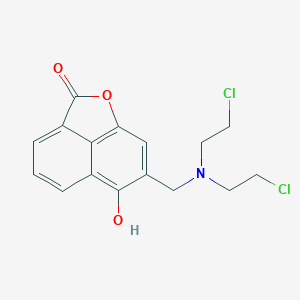
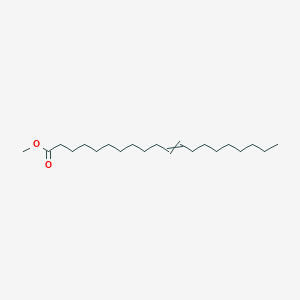
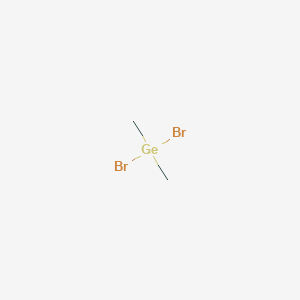


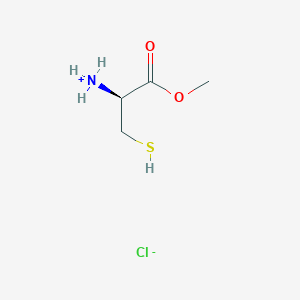

![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)

